molecular formula C9H13NOS B12638665 7-(2-Furyl)-1,4-thiazepane

7-(2-Furyl)-1,4-thiazepane

Cat. No.: B12638665
M. Wt: 183.27 g/mol
InChI Key: FXAQIBYIWTYVET-UHFFFAOYSA-N
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Description

7-(2-Furyl)-1,4-thiazepane is an organic compound that features a seven-membered ring containing both sulfur and nitrogen atoms, with a furan ring attached to the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Furyl)-1,4-thiazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-furylamine with a suitable thiol or thioester under acidic or basic conditions to form the thiazepane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the synthetic route for scalability. This might include the use of continuous flow reactors and the development of efficient purification techniques to isolate the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 7-(2-Furyl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the furan ring or the thiazepane ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the thiazepane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-(2-Furyl)-1,4-thiazepane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of heterocyclic chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 7-(2-Furyl)-1,4-thiazepane exerts its effects depends on its interaction with molecular targets. The furan ring and thiazepane ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Furfural: An aldehyde derivative of furan, used in the production of resins and as a solvent.

    Furfuryl Alcohol: A derivative of furfural, used in the manufacture of foundry resins and as a chemical intermediate.

    2-Furyl Methyl Ketone: Used in flavorings and fragrances.

Uniqueness: 7-(2-Furyl)-1,4-thiazepane is unique due to the presence of both a furan ring and a thiazepane ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

7-(furan-2-yl)-1,4-thiazepane

InChI

InChI=1S/C9H13NOS/c1-2-8(11-6-1)9-3-4-10-5-7-12-9/h1-2,6,9-10H,3-5,7H2

InChI Key

FXAQIBYIWTYVET-UHFFFAOYSA-N

Canonical SMILES

C1CNCCSC1C2=CC=CO2

Origin of Product

United States

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